[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one
Overview
Description
[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a fused ring system that includes a triazine ring and a benzimidazole ring, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one typically involves the reaction of chloro-substituted N-cyano-benzimidazoles with hydrazines. For instance, the treatment of 2-chlorobenzimidazole with cyanogen bromide in the presence of triethylamine at low temperatures yields the N-cyano derivative. This intermediate is then reacted with hydrazine hydrate or phenylhydrazine in ethanol solution at 0-5°C, leading to the formation of the desired triazino-benzimidazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the triazine and benzimidazole rings.
Cyclization Reactions: Intramolecular cyclization is a key reaction in the synthesis of this compound, where the formation of the fused ring system occurs.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include cyanogen bromide, triethylamine, hydrazine hydrate, and phenylhydrazine. Reaction conditions often involve low temperatures (0-5°C) and solvents such as ethanol and acetonitrile .
Major Products
The major products formed from the reactions of this compound include various substituted derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising antitumor activity, particularly against human breast adenocarcinoma cell lines.
Biology: The compound’s ability to inhibit specific enzymes and pathways makes it a valuable tool in biological research, particularly in the study of cancer and metabolic diseases.
Industry: Due to its unique chemical properties, [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, which is a key step in the polyol pathway implicated in diabetic complications . Additionally, its antitumor activity is attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]benzimidazole: This compound shares a similar fused ring system but differs in the position and nature of the nitrogen atoms in the triazole ring.
Benzimidazole Derivatives: Various benzimidazole derivatives exhibit similar biological activities, such as antitumor and enzyme inhibition properties.
Uniqueness
The uniqueness of [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one lies in its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit aldose reductase selectively and its potent antitumor activity make it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
3H-[1,2,4]triazino[4,5-a]benzimidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-8-11-6-3-1-2-4-7(6)13(8)5-10-12-9/h1-5H,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMQPBDDTFVPPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=NNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610102 | |
Record name | [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20029-13-4 | |
Record name | [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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